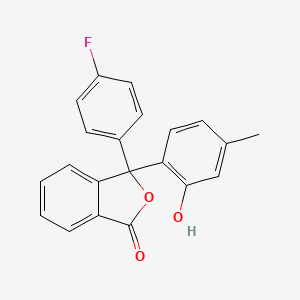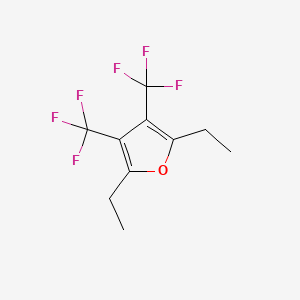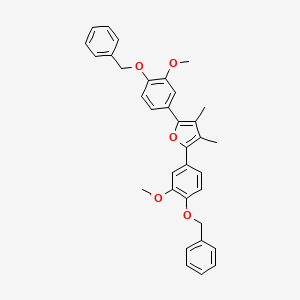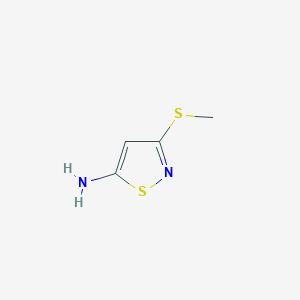![molecular formula C11H7Cl3N2O2 B12906007 6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-06-0](/img/structure/B12906007.png)
6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on various biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of agrochemicals or other industrial applications.
Mécanisme D'action
The mechanism of action of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: Other compounds in this class may include 6-(benzyl)oxy)pyridazin-3(2H)-one and 6-((2,4-dichlorobenzyl)oxy)pyridazin-3(2H)-one.
Trichlorobenzyl Derivatives: Compounds like 2,4,5-trichlorobenzyl alcohol and 2,4,5-trichlorobenzyl chloride.
Uniqueness
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to the specific combination of the trichlorobenzyl group and the pyridazinone core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
87426-06-0 |
|---|---|
Formule moléculaire |
C11H7Cl3N2O2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
3-[(2,4,5-trichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O2/c12-7-4-9(14)8(13)3-6(7)5-18-11-2-1-10(17)15-16-11/h1-4H,5H2,(H,15,17) |
Clé InChI |
UDVDCCHCHHNLPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NNC1=O)OCC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)




